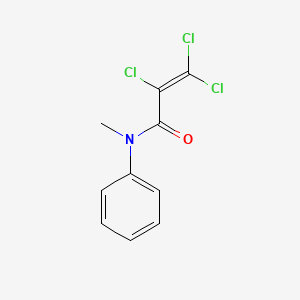
2,3,3-trichloro-N-methyl-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,3-trichloro-N-methyl-N-phenylacrylamide” is a compound with the molecular formula C10H8Cl3NO . It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a methyl group (a single carbon atom with three hydrogen atoms), and an acrylamide group (a carbon double-bonded to an oxygen and single-bonded to a nitrogen, which is in turn bonded to a hydrogen). The “2,3,3-trichloro” part of the name indicates that there are three chlorine atoms attached to the second and third carbons of the acrylamide group .
Applications De Recherche Scientifique
Controlled and Triggered Molecule Release
Research has explored devices utilizing polymer films for controlled and triggered small molecule delivery, such as the study by Gao et al. (2013) involving a device composed of a poly (N-isopropylacrylamide)-co-acrylic acid microgel layer for pH-dependent release of molecules. This study provides insight into the potential for precisely controlled release systems, which could be relevant for applications involving related compounds like 2,3,3-trichloro-N-methyl-N-phenylacrylamide in drug delivery or material science. (Gao et al., 2013).
Thermal Response of Polymers
The thermal response of polymers, such as the narrow-disperse Poly(N-isopropylacrylamide) studied by Xia et al. (2005), highlights the significance of molecular structure on the physical properties of polymers. Research in this area could guide the development of materials with specific thermal properties, potentially including polymers derived from or related to 2,3,3-trichloro-N-methyl-N-phenylacrylamide, for various industrial and medical applications. (Xia et al., 2005).
Environmental Detection of Chemical Compounds
Okumura and Nishikawa (1996) developed methods for the determination of triclosans in environmental samples, showcasing advanced techniques for detecting chemical compounds in water, sediment, and fish samples. This research underscores the importance of analytical methods in monitoring environmental pollutants, which could be applied to tracking the presence and impact of various compounds, including 2,3,3-trichloro-N-methyl-N-phenylacrylamide, in ecosystems. (Okumura & Nishikawa, 1996).
Fluorescence and Luminescent Materials
Singh et al. (2010) investigated the fluorescence properties of europium complexes, providing valuable insights into the development of luminescent materials. This area of research could be relevant for creating novel materials with specific luminescent properties, possibly involving 2,3,3-trichloro-N-methyl-N-phenylacrylamide, for applications in bioimaging, sensors, and optoelectronic devices. (Singh et al., 2010).
Photoredox Catalysis in Organic Synthesis
The vicinal chlorotrifluoromethylation of alkenes via photoredox catalysis, as studied by Oh et al. (2014), demonstrates innovative approaches in organic synthesis. This research highlights the potential for photoredox catalysis to facilitate the synthesis of complex molecules, which could extend to the synthesis or modification of compounds like 2,3,3-trichloro-N-methyl-N-phenylacrylamide for various chemical and pharmaceutical applications. (Oh et al., 2014).
Propriétés
IUPAC Name |
2,3,3-trichloro-N-methyl-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO/c1-14(7-5-3-2-4-6-7)10(15)8(11)9(12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEQLGWVAPUXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2892644.png)
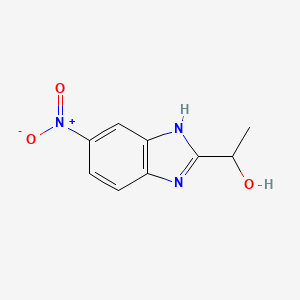
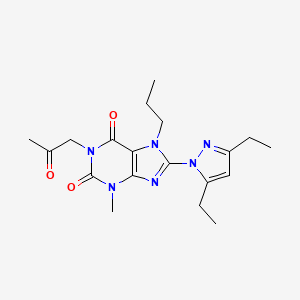
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2892649.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
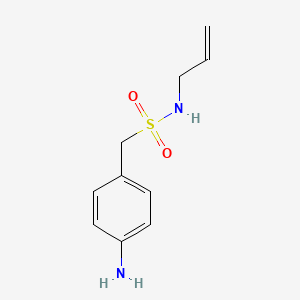
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
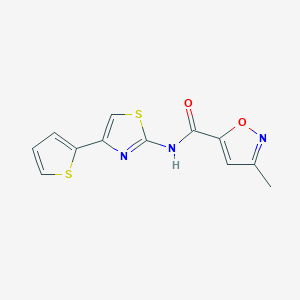

![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
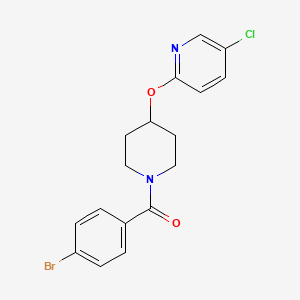
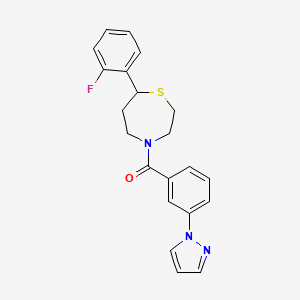
![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)
